![molecular formula C9H9F8NOS B12640695 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine CAS No. 1447964-86-4](/img/structure/B12640695.png)
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is a fluorinated organic compound that features a morpholine ring substituted with an octafluoropentanethioyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine typically involves the reaction of morpholine with 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Morpholine+2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the stringent conditions required for the reaction, such as low moisture levels and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the fluorinated carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its stability and reactivity.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine involves its interaction with various molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins, potentially altering their function. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated compound with similar stability and reactivity.
Morpholine: The parent compound, which lacks the fluorinated chain but shares the morpholine ring structure.
Uniqueness
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is unique due to the presence of both the morpholine ring and the highly fluorinated chain. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications.
Properties
CAS No. |
1447964-86-4 |
---|---|
Molecular Formula |
C9H9F8NOS |
Molecular Weight |
331.23 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C9H9F8NOS/c10-5(11)7(12,13)9(16,17)8(14,15)6(20)18-1-3-19-4-2-18/h5H,1-4H2 |
InChI Key |
ULKNNBWCBGUXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.